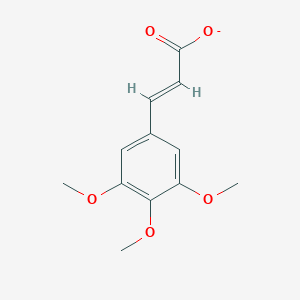

3,4,5-Trimethoxycinnamate

描述

Significance of Cinnamic Acid Derivatives in Scientific Inquiry

Cinnamic acid and its derivatives represent a vast and important class of naturally occurring phenolic compounds. jocpr.com They are biosynthesized in plants through the shikimate pathway. beilstein-journals.org The fundamental structure of cinnamic acid, which includes a phenyl group, a carboxylic acid, and an alkenyl group, allows for numerous substitutions, leading to a wide array of derivatives with diverse biological activities. beilstein-journals.org

These derivatives are of significant interest to researchers for their potential applications in medicine and other industries. beilstein-journals.org Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are recognized for their antioxidant properties. science.gov Their biological activities are broad, encompassing antimicrobial, anti-inflammatory, and neuroprotective effects. science.govnih.gov The specific nature and position of substituent groups on the cinnamic acid structure are crucial in determining their biological efficacy. nih.gov This has spurred research into both isolating these compounds from natural sources and synthesizing new derivatives to explore their therapeutic potential. science.gov

Natural Occurrence and Biosynthetic Context of 3,4,5-Trimethoxycinnamic Acid and its Esters

3,4,5-Trimethoxycinnamic acid and its ester derivatives are found in a variety of plant species, where they play a role as secondary metabolites.

The roots of Polygala tenuifolia, a plant used in traditional Chinese medicine, are a rich source of 3,4,5-trimethoxycinnamic acid and its esters. medchemexpress.comnih.govglpbio.com The compound has been identified as an active constituent of this plant. jst.go.jp Notably, 3,6′-disinapoyl sucrose (B13894), an active oligosaccharide acyl component from P. tenuifolia, is standardized for quality control, and 3,4,5-trimethoxycinnamic acid is a known metabolite of this component. nih.gov Research has also led to the isolation of methyl 3,4,5-trimethoxycinnamate from this plant, which has been studied for its effects on synaptic plasticity. berkeley.edudntb.gov.ua

The compound this compound has been identified as a phytochemical component of Piper longum, commonly known as long pepper. scialert.netscialert.net It is found in both the fruits and roots of the plant. scialert.netscialert.net Beyond P. longum, methyl this compound has been reported in other Piper species, including Piper arborescens and Piper tuberculatum. nih.govnih.govmedchemexpress.com Piplartine, a well-known amide of TMCA, is frequently isolated from Piper plants. nih.gov

Esters of 3,4,5-trimethoxycinnamic acid are also found in the genus Erythroxylum. nih.gov For instance, pervilleine A, which contains a trimethoxycinnamate group, has been isolated from Erythroxylum pervillei. nih.govmdpi.com Other tropane (B1204802) alkaloids featuring a this compound moiety have been identified in Erythroxylum monogynum. rsc.org

The Rauwolfia genus is another source of compounds containing the this compound structure. thegoodscentscompany.com Rescinnamine, an alkaloid found in Rauwolfia serpentina, is an ester of methyl reserpate and 3,4,5-trimethoxycinnamic acid. csjmu.ac.ingoogle.comdrugfuture.com Additionally, methyl-3,4,5-trimethoxycinnamate has been isolated from Rauvolfia macrophylla. iomcworld.com

Cinnamic acid and its derivatives are key intermediates in the biosynthesis of a wide range of aromatic natural products in plants. jocpr.com They serve as precursors for the synthesis of lignols, flavonoids, stilbenes, coumarins, and other phenylpropanoids. mdpi.com The phenylpropanoid pathway, which produces these compounds, is a major route for the production of plant secondary metabolites. 3,4,5-Trimethoxycinnamic acid itself is a phenylpropanoid. medchemexpress.com

In Polygala tenuifolia, 3,4,5-trimethoxycinnamic acid has a clear metabolic relationship with active oligosaccharide acyl components. nih.gov Specifically, it is a metabolite of 3,6′-disinapoyl sucrose (also known as Tenuifolin). nih.gov This relationship is significant as these larger, more complex molecules are often the primary active constituents in the plant, which are then metabolized to simpler, yet still active, compounds like TMCA in the body. nih.gov

Role as Plant Secondary Metabolites and Precursors for Lignols, Flavonoids, and other Phenylpropanoids

Historical Perspectives on Research into 3,4,5-Trimethoxycinnamic Acid and its Analogues

The investigation into 3,4,5-trimethoxycinnamic acid (TMCA) is part of a broader scientific exploration of cinnamic acids and their derivatives, a class of compounds widespread in the plant kingdom. mhmedical.comchemicalbook.com These molecules, including well-known analogues like ferulic acid and sinapic acid, form the structural backbone of complex polymers such as lignin (B12514952) and serve various biological functions in plants. frontiersin.org The historical trajectory of research began with the isolation and identification of these compounds from natural sources, gradually moving towards understanding their chemical synthesis, structure, and biological activities.

The journey into understanding this family of compounds began in the 19th century. In 1866, ferulic acid was first isolated and identified by Hlasiwetz and Barth in Austria. mhmedical.comchemicalbook.com This discovery marked an initial step into the world of hydroxycinnamic acids, a group to which TMCA and its analogues belong. frontiersin.org Early work was primarily focused on extraction from plant materials and basic characterization. For instance, after its initial isolation, ferulic acid was later reported to be isolated from Pinus laricio (Corsican pine) in 1891. mhmedical.com

It wasn't until the early-to-mid 20th century that chemical synthesis of these compounds began to be explored, providing researchers with pure substances for more detailed study. A significant milestone was the chemical synthesis of ferulic acid from vanillin (B372448) and malonic acid in 1925. mhmedical.com The development of synthetic routes for TMCA and its derivatives would follow, often employing methods like the Perkin, Knoevenagel, and Wittig reactions. nih.govtandfonline.com

The latter half of the 20th century saw a surge in research focused on the biological roles and potential applications of these compounds. The antioxidant properties of ferulic acid were first noted by Japanese researchers studying rice oil extract. frontiersin.org In 1957, pioneering studies in Italy revealed the biological activity of ferulic acid, showing its effects on blood lipids. chemicalbook.com Around the same time, interest in TMCA grew, particularly after it was identified as an active component in the roots of Polygala tenuifolia, a plant used in traditional medicine. chemsrc.commedchemexpress.com A 1981 study detailed the bacterial degradation of 3,4,5-trimethoxycinnamic acid by Pseudomonas putida, indicating that two carbon atoms from its side chain were removed before the compound underwent oxidative demethylation. asm.org

Structural elucidation was another critical aspect of the historical research. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, were employed to determine the precise stereochemistry of these molecules, as was the case for ferulic acid in 1976 and 1988, respectively. mhmedical.com This foundational chemical knowledge paved the way for modern research, which heavily focuses on synthesizing novel derivatives of TMCA and exploring their diverse pharmacological properties, from antitumor to central nervous system effects. nih.govnih.gov

The following table provides a chronological overview of key historical milestones in the research of 3,4,5-trimethoxycinnamic acid and its prominent analogues.

| Year | Milestone | Compound(s) | Significance |

| 1866 | First isolation and identification by Hlasiwetz and Barth. mhmedical.comchemicalbook.com | Ferulic Acid | Marked the initial discovery of a major hydroxycinnamic acid. |

| 1925 | First chemical synthesis from vanillin and malonic acid. mhmedical.com | Ferulic Acid | Enabled production of the compound for research without reliance on extraction. |

| 1957 | First report on biological activity related to blood lipids and diuretic effects. chemicalbook.com | Ferulic Acid | Opened the door to investigating the pharmacological potential of cinnamic acids. |

| 1976 | Stereochemistry determined by nuclear magnetic resonance (NMR) spectroscopy. mhmedical.com | Ferulic Acid | Provided detailed structural information crucial for understanding its function. |

| 1981 | Study on bacterial degradation pathway. asm.org | 3,4,5-Trimethoxycinnamic Acid | Elucidated a metabolic pathway in microorganisms, showing its role in nature. |

| 1988 | Stereochemistry confirmed by X-ray crystallographic analysis. mhmedical.com | Ferulic Acid | Provided definitive proof of the compound's three-dimensional structure. |

| 2004 | Reported as an active constituent of Polygala tenuifolia with anti-stress effects. chemsrc.commedchemexpress.com | 3,4,5-Trimethoxycinnamic Acid | Linked the compound to the effects of a traditional medicinal plant. |

| 2007 | Research identifies enzymes responsible for biosynthesis in basil. nih.govresearchgate.net | Methylcinnamate | Advanced the understanding of how cinnamate (B1238496) derivatives are produced in plants. |

Structure

2D Structure

3D Structure

属性

分子式 |

C12H13O5- |

|---|---|

分子量 |

237.23 g/mol |

IUPAC 名称 |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/p-1/b5-4+ |

InChI 键 |

YTFVRYKNXDADBI-SNAWJCMRSA-M |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-] |

手性 SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)[O-] |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of 3,4,5 Trimethoxycinnamate

Strategies for the Preparation of 3,4,5-Trimethoxycinnamic Acid (TMCA)

The preparation of TMCA is commonly achieved through several classical condensation reactions, each offering distinct advantages and utilizing 3,4,5-trimethoxybenzaldehyde (B134019) as a key starting material.

Wittig Reaction Approaches from 3,4,5-Trimethoxybenzaldehyde

The Wittig reaction provides a reliable method for the synthesis of alkenes with a well-defined double bond location. libretexts.org In the context of TMCA synthesis, this reaction involves the interaction of 3,4,5-trimethoxybenzaldehyde with a phosphorus ylide. libretexts.orgtandfonline.com

A specific protocol involves the treatment of 3,4,5-trimethoxybenzaldehyde with a Wittig salt, such as that prepared from triphenylphosphine (B44618) and ethyl 2-bromoacetate, in the presence of a base like potassium hydroxide (B78521) in a solvent like dimethylsulfoxide (DMSO). tandfonline.com This approach has been reported to yield TMCA. tandfonline.com Another modified Wittig reaction using triethyl phosphonoacetate and potassium carbonate in the presence of water has been employed to synthesize (E)-ethyl 3,4,5-trimethoxycinnamate directly from 3,4,5-trimethoxybenzaldehyde in high yield.

Table 1: Examples of Wittig Reaction for TMCA Synthesis

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Wittig salt (from triphenylphosphine and ethyl 2-bromoacetate) | KOH/DMSO | 3,4,5-Trimethoxycinnamic acid | 52% | tandfonline.com |

Knoevenagel Condensation Procedures

The Knoevenagel condensation is a widely used and effective method for the synthesis of TMCA. nih.govgoogle.com This reaction typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid. sciencemadness.orgvulcanchem.comjocpr.com

The reaction is often catalyzed by a weak base, such as piperidine, in a solvent like pyridine (B92270). google.comjocpr.com A "green" chemistry approach has also been explored, utilizing ammonium (B1175870) bicarbonate as a catalyst in a solvent like ethyl acetate (B1210297) or even under solvent-free conditions. sciencemadness.org In one reported green synthesis, 3,4,5-trimethoxybenzaldehyde was reacted with malonic acid and ammonium bicarbonate at 140°C, resulting in a 73% yield of TMCA after purification. sciencemadness.org Variations in reaction temperature and catalyst have been shown to affect the yield. sciencemadness.org For instance, using ammonium chloride as the catalyst resulted in a lower yield of 47%. sciencemadness.org

Table 2: Knoevenagel Condensation for TMCA Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Malonic acid | Ammonium bicarbonate/Ethyl acetate | 140°C | 73% | sciencemadness.org |

| 3,4,5-Trimethoxybenzaldehyde | Malonic acid | Ammonium bicarbonate/Ethyl acetate | 90°C | 57% | sciencemadness.org |

| 3,4,5-Trimethoxybenzaldehyde | Malonic acid | Ammonium chloride/Ethyl acetate (minimal) | - | 47% | sciencemadness.org |

The general workup procedure involves dissolving the cooled reaction mass in a saturated sodium bicarbonate solution, followed by acidification with an acid like 6M HCl to precipitate the TMCA. sciencemadness.org Recrystallization from a solvent mixture such as water and ethanol (B145695) is often employed for purification. sciencemadness.org

Perkin Condensation Methodologies

The Perkin reaction is another classical method that can be employed for the synthesis of cinnamic acid derivatives, including TMCA. nih.govontosight.ai This reaction involves the condensation of an aromatic aldehyde, in this case, 3,4,5-trimethoxybenzaldehyde, with an acid anhydride, typically acetic anhydride. ontosight.aiuns.ac.id

The reaction is generally carried out at high temperatures (160°C-180°C) and requires a basic catalyst, such as the sodium or potassium salt of the corresponding carboxylic acid (e.g., anhydrous sodium acetate). google.comuns.ac.id The mechanism proceeds through an aldol-type condensation. uns.ac.id However, the Perkin reaction often suffers from drawbacks such as high reaction temperatures, the need for a significant amount of catalyst, and potentially lower yields compared to other methods. google.com

Synthesis of this compound Esters

The synthesis of this compound esters is primarily achieved through the esterification of the parent carboxylic acid, TMCA. The choice of esterification method depends on the specific alcohol being used and the desired reaction conditions.

Fischer Esterification Protocols

Fischer esterification is a straightforward and widely used method for preparing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. smolecule.comresearchgate.net This method is commonly used to synthesize simple alkyl esters of TMCA, such as methyl or ethyl this compound. researchgate.netsciencemadness.org

The reaction typically involves refluxing a solution of TMCA and an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. sciencemadness.org One procedure for synthesizing methyl this compound involved refluxing TMCA in anhydrous methanol with concentrated H₂SO₄ for 18 hours, yielding the product in 80% yield after recrystallization. sciencemadness.org The reaction can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. sciencemadness.org Fischer esterification has been successfully used to prepare a range of alkyl esters, including methyl, ethyl, propyl, and isopropyl 3,4,5-trimethoxycinnamates, with yields reported between 58.8% and 91.1%. researchgate.netmdpi.com

Table 3: Fischer Esterification of TMCA

| Alcohol | Acid Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 18 hours | 80% | sciencemadness.org |

Steglich Esterification Techniques

Steglich esterification is a milder method for forming esters, which is particularly useful for sensitive substrates or when Fischer esterification is not feasible. cmu.ac.thcmu.ac.th This technique utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol at or below room temperature. nih.govcmu.ac.thresearchgate.net

This method has been employed to synthesize more complex esters of TMCA, including those derived from substituted benzyl (B1604629) alcohols and other intricate alcohol structures. mdpi.comnih.gov For example, various benzyl and other substituted esters of TMCA were prepared using Steglich conditions with yields ranging from 26.7% to 62.8%. mdpi.com The reaction has also been used in the synthesis of phenylpropanoid sucrose (B13894) esters, where TMCA was esterified with a protected sucrose derivative. nih.gov While generally efficient, the yield of Steglich esterification can be affected by the stability of the alcohol used; for instance, the instability of 3,4,5-trimethoxycinnamyl alcohol under certain conditions led to reduced yields of its corresponding ester. cmu.ac.thcmu.ac.th

Table 4: Steglich Esterification of TMCA

| Alcohol | Coupling Agent/Catalyst | Yield | Reference |

|---|---|---|---|

| Substituted benzyl and other alcohols | DCC/DMAP | 26.7-62.8% | mdpi.com |

| Protected sucrose derivative | DCC/DMAP | 22-48% (di-acylated) | nih.gov |

Esterification with Alkyl and Aryl Halides

The synthesis of this compound esters can be effectively achieved through the reaction of 3,4,5-trimethoxycinnamic acid with various alkyl and aryl halides. This method involves the use of a base, such as triethylamine (B128534), in a suitable solvent like anhydrous acetone. mdpi.com The reaction typically proceeds under reflux conditions for an extended period, often around 24 hours, and its progress is monitored by thin-layer chromatography (TLC). mdpi.com Following the reaction, the solvent is removed, and the product is extracted and purified. mdpi.com This approach has been successfully employed to synthesize a range of esters, including pentyl, decyl, and 4-methoxybenzyl esters, with reported yields between 38.0% and 47.5%. mdpi.com

Another described method involves the initial conversion of 3,4,5-trimethoxycinnamic acid to its corresponding acyl chloride using thionyl chloride in dry toluene. mdpi.com The resulting acid chloride is then reacted with the desired alcohol or phenol (B47542) in the presence of triethylamine to yield the final ester. mdpi.com

Generation of Specific Esters

A variety of specific this compound esters have been synthesized using different esterification techniques, including Fischer esterification and Steglich esterification, in addition to the use of alkyl halides. mdpi.com The choice of method often depends on the nature of the alcohol or phenol being used.

Fischer Esterification: This acid-catalyzed method is suitable for the synthesis of simple alkyl esters. For instance, methyl, ethyl, propyl, and isopropyl esters of 3,4,5-trimethoxycinnamic acid have been prepared by refluxing the acid with the corresponding alcohol in the presence of a catalytic amount of concentrated sulfuric acid. mdpi.com Yields for this method have been reported to be in the range of 58.8% to 91.1%. mdpi.com A specific example is the synthesis of methyl this compound, which involves refluxing 3,4,5-trimethoxycinnamic acid in methanol with sulfuric acid. sciencemadness.org

Steglich Esterification: This method is particularly useful for the synthesis of esters from more complex or sensitive alcohols. It utilizes a coupling agent, N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), in a solvent like dichloromethane (B109758) at room temperature. mdpi.com This approach has been used to prepare benzyl, 3-methoxybenzyl, 4-methylbenzyl, furfuryl, (–)-perillyl, and (–)-bornyl esters with yields ranging from 26.7% to 62.8%. mdpi.com

The following table summarizes the synthesis of various this compound esters and their reported yields.

| Ester Name | Synthesis Method | Reagents | Yield (%) |

| Methyl this compound | Fischer Esterification | Methanol, H₂SO₄ | 58.8–91.1 mdpi.com |

| Ethyl this compound | Fischer Esterification | Ethanol, H₂SO₄ | 58.8–91.1 mdpi.com |

| Propyl this compound | Fischer Esterification | n-Propanol, H₂SO₄ | 58.8–91.1 mdpi.com |

| Isopropyl this compound | Fischer Esterification | Isopropyl alcohol, H₂SO₄ | 58.8–91.1 mdpi.com |

| Pentyl this compound | Alkyl Halide Esterification | 1-Bromopentane, Triethylamine | 38.0–47.5 mdpi.com |

| Decyl this compound | Alkyl Halide Esterification | 1-Bromodecane, Triethylamine | 38.0–47.5 mdpi.com |

| Benzyl this compound | Steglich Esterification | Benzyl alcohol, DCC, DMAP | 26.7–62.8 mdpi.com |

| 4-Methoxybenzyl this compound | Alkyl Halide Esterification | 4-Methoxybenzyl chloride, Triethylamine | 38.0–47.5 mdpi.com |

| 3-Methoxybenzyl this compound | Steglich Esterification | 3-Methoxybenzyl alcohol, DCC, DMAP | 26.7–62.8 mdpi.com |

| 4-Methylbenzyl this compound | Steglich Esterification | 4-Methylbenzyl alcohol, DCC, DMAP | 26.7–62.8 mdpi.com |

| Furfuryl this compound | Steglich Esterification | Furfuryl alcohol, DCC, DMAP | 26.7–62.8 mdpi.com |

| (–)-Perillyl this compound | Steglich Esterification | (–)-Perillyl alcohol, DCC, DMAP | 26.7–62.8 mdpi.com |

| (–)-Bornyl this compound | Steglich Esterification | (–)-Borneol, DCC, DMAP | 26.7–62.8 mdpi.com |

Synthesis of this compound Amide Derivatives

Coupling Reactions Utilizing Carbodiimide (B86325) Systems (e.g., EDCI/HOBt)

The synthesis of amide derivatives of 3,4,5-trimethoxycinnamic acid is commonly achieved through coupling reactions that activate the carboxylic acid group. A widely used and efficient method involves the use of a carbodiimide system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comnih.gov This reaction is typically carried out in a suitable organic solvent, like dichloromethane, and in the presence of a base, such as triethylamine (TEA). tandfonline.com The reaction proceeds by forming an activated ester intermediate with HOBt, which then readily reacts with a primary or secondary amine to form the desired amide. This method has been successfully employed to synthesize a variety of 3,4,5-trimethoxyphenyl acrylamides with good yields, ranging from 67% to 86%. tandfonline.com

Preparation of Specific Amides (e.g., N-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamide)

As a specific example, (E)-N-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been synthesized using the EDCI/HOBt coupling methodology. tandfonline.com In this procedure, 3,4,5-trimethoxycinnamic acid is treated with EDCI, HOBt, and triethylamine in dry dichloromethane. tandfonline.com Methylamine is then added to the reaction mixture, which is stirred at room temperature to afford the target amide. tandfonline.comtandfonline.com The product is then purified by flash column chromatography. This particular amide has been synthesized with a reported yield of 81%. tandfonline.com

The following table provides details on the synthesis of various 3,4,5-trimethoxyphenyl acrylamides.

| Amide Name | Amine Reagent | Coupling System | Yield (%) |

| (E)-N-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamide | Methylamine | EDCI, HOBt, TEA | 81 tandfonline.com |

| (E)-N-Allyl-3-(3,4,5-trimethoxyphenyl)acrylamide | Allylamine | EDCI, HOBt, TEA | 81 tandfonline.com |

| (E)-N-Butyl-3-(3,4,5-trimethoxyphenyl)acrylamide | n-Butylamine | EDCI, HOBt, TEA | 67-86 tandfonline.com |

| (E)-N-Hexyl-3-(3,4,5-trimethoxyphenyl)acrylamide | n-Hexylamine | EDCI, HOBt, TEA | 67 tandfonline.com |

| (E)-N-Octyl-3-(3,4,5-trimethoxyphenyl)acrylamide | n-Octylamine | EDCI, HOBt, TEA | 67-86 tandfonline.com |

| (E)-N-Decyl-3-(3,4,5-trimethoxyphenyl)acrylamide | n-Decylamine | EDCI, HOBt, TEA | 78 tandfonline.com |

Design and Preparation of Novel this compound Analogues

Structural Framework Modifications for Bioactivity Exploration

The this compound scaffold serves as a versatile precursor for the design and synthesis of novel analogues aimed at exploring a wide range of biological activities. nih.gov Modifications are frequently focused on the carboxyl group, leading to the generation of diverse ester and amide libraries. nih.gov The rationale behind these modifications is to investigate the structure-activity relationships (SAR) and to optimize the therapeutic potential of these compounds. For instance, a series of thirteen esters derived from 3,4,5-trimethoxycinnamic acid were prepared by varying the alkyl and aryl substituents on the ester moiety to evaluate their trypanocidal activity. mdpi.com These modifications have been shown to significantly influence the bioactivity of the resulting compounds. mdpi.com The synthesis of these analogues often employs the standard esterification and amidation methods previously described, allowing for a systematic exploration of the chemical space around the this compound core.

Incorporation into Hybrid Structures (e.g., β-carboline hybrids)

The strategic amalgamation of the this compound scaffold with other pharmacologically relevant nuclei, such as the β-carboline ring system, represents a sophisticated approach in medicinal chemistry to develop novel multifunctional agents. This molecular hybridization aims to synergize the biological activities of the individual components or to modulate their properties to achieve a desired therapeutic profile. The incorporation of this compound into β-carboline hybrids typically involves the formation of an amide or ester linkage between the two parent molecules.

The primary method for forging this connection is through the coupling of the carboxylic acid group of 3,4,5-trimethoxycinnamic acid (TMCA) with an amino functional group present on a β-carboline or a related precursor, such as tetrahydro-β-carboline. nih.govcdnsciencepub.com This reaction is a standard amide bond formation, a cornerstone of peptide and medicinal chemistry.

The synthesis of these hybrid structures generally commences with the preparation of 3,4,5-trimethoxycinnamic acid itself. Common laboratory methods for synthesizing TMCA include the Knoevenagel condensation or the Wittig reaction, starting from 3,4,5-trimethoxybenzaldehyde. cdnsciencepub.comtandfonline.comsciencemadness.org In the Knoevenagel condensation, 3,4,5-trimethoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst like pyridine and piperidine, or greener alternatives such as ammonium bicarbonate. cdnsciencepub.comsciencemadness.org The Wittig reaction offers another route, where the aldehyde is treated with a phosphorus ylide, such as the one generated from triphenylphosphine and ethyl 2-bromoacetate, to yield the cinnamate (B1238496) ester, which is then hydrolyzed to the carboxylic acid. tandfonline.com

Once 3,4,5-trimethoxycinnamic acid is obtained, it can be activated for coupling with the β-carboline moiety. Standard peptide coupling reagents are frequently employed to facilitate this amide bond formation. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance efficiency and minimize side reactions. tandfonline.comnih.govmdpi.com An alternative strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with reagents like oxalyl chloride or thionyl chloride, which then readily reacts with the amine on the β-carboline scaffold. nih.govtandfonline.com

Researchers have successfully synthesized series of these hybrid molecules for biological evaluation. cdnsciencepub.comsciencemadness.orgmdpi.com For instance, Liao and colleagues designed and synthesized a series of carboline-cinnamic acid hybrids, including those derived from TMCA, to explore their potential as multifunctional agents. sciencemadness.orgmdpi.com These syntheses exemplify the modular nature of this approach, allowing for the combination of diverse β-carboline cores with the this compound unit.

The table below summarizes the key components and methods used in the synthesis of representative this compound-β-carboline hybrids as described in the scientific literature.

| Precursor 1: Cinnamate Derivative | Precursor 2: Carboline Derivative | Coupling Method/Reagents | Hybrid Structure Type | Reference |

| 3,4,5-Trimethoxycinnamic acid | Tetrahydro-β-carboline derivatives | Amide coupling | Tetrahydro-β-carboline-cinnamide hybrid | nih.gov |

| 3,4,5-Trimethoxycinnamic acid | Carboline derivatives | Amide coupling | Carboline-cinnamide hybrid | cdnsciencepub.comsciencemadness.org |

| 3,4,5-Trimethoxycinnamic acid | 9H-pyrido[3,4-b]indole-3-carboxylic acid amine derivatives | Trimethylsilyl azide (B81097) promotion | β-Carboline-3-carboxamide hybrid | arkat-usa.org |

This synthetic strategy provides a versatile platform for creating libraries of hybrid compounds. By modifying either the β-carboline scaffold or the substitution pattern on the cinnamate ring, chemists can systematically explore the structure-activity relationships of these molecules.

Biological Activities and Mechanistic Investigations of 3,4,5 Trimethoxycinnamate and Its Derivatives in Vitro and Mechanistic Focus

Enzymatic Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Mechanisms

Derivatives of 3,4,5-trimethoxycinnamic acid have been a subject of scientific inquiry for their potential to inhibit cholinesterases, enzymes pivotal in the regulation of the neurotransmitter acetylcholine. The in vitro inhibitory activities of a series of synthesized 3,4,5-trimethoxycinnamates have been evaluated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net

The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. Among a series of twelve synthesized 3,4,5-trimethoxycinnamates, certain derivatives demonstrated notable inhibitory effects. mdpi.comresearchgate.net For instance, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was identified as the most potent inhibitor against both AChE and BChE, with IC50 values of 46.18 µM and 32.46 µM, respectively. mdpi.comresearchgate.net

The selectivity index (SI), which indicates a compound's preferential inhibition of one enzyme over the other, was also determined. mdpi.comresearchgate.net The 2-chlorophenyl derivative exhibited a BChE selectivity index of 1.42. mdpi.comresearchgate.net However, 2-fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate, while showing a BChE IC50 of 44.41 µM, displayed the highest selectivity for BChE with a selectivity index of 1.71. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected 3,4,5-Trimethoxycinnamate Derivatives mdpi.comresearchgate.net

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | 1.42 |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | - | 44.41 | 1.71 |

Data sourced from studies on a series of twelve 3,4,5-trimethoxycinnamates. mdpi.comresearchgate.net

To elucidate the mechanism of inhibition, kinetic studies using Lineweaver–Burk plots are employed. mdpi.com2minutemedicine.com This graphical method helps to distinguish between competitive, non-competitive, uncompetitive, and mixed-type inhibition by analyzing changes in the Michaelis constant (KM) and maximum velocity (Vmax) of the enzymatic reaction in the presence of the inhibitor. mdpi.com For the most potent compound, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, the Lineweaver–Burk plot analysis revealed a mixed type of inhibition for both AChE and BChE. mdpi.comresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both KM and Vmax. mdpi.com

Determination of IC50 Values and Selectivity Index

Soluble Epoxide Hydrolase (sEH) Modulation and Interaction Analysis

Bioactivity-guided fractionation of extracts from the root of Polygala tenuifolia has led to the identification of several this compound esters with inhibitory activity against soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. nih.govnih.gov

One particular ester, designated as N5, demonstrated the most potent inhibition of sEH with an IC50 value of 6.4 µM. nih.gov Another structurally similar ester, N2, was shown through molecular docking studies to interact effectively with the sEH enzyme. nih.gov The analysis suggested that ester N2 forms hydrogen bonds with key amino acid residues in the enzyme's active site, including Tyr343, Gln384, and Asn378, as well as an interaction with Met503. nih.gov This molecular interaction is believed to be responsible for its competitive inhibition of the enzyme. nih.gov

Table 2: Soluble Epoxide Hydrolase Inhibitory Activity and Interaction of Selected this compound Esters nih.gov

| Compound | sEH IC50 (µM) | Inhibition Type | Key Hydrogen Bond Interactions (Å) |

| Ester N5 | 6.4 | - | - |

| Ester N2 | 9.1 | Competitive | Tyr343 (2.68), Gln384 (2.79), Asn378 (2.62), Met503 (3.22) |

Data from bioactivity-guided fractionation of P. tenuifolia root extract. nih.gov

Tyrosinase Inhibition and Melanin (B1238610) Biosynthesis Pathway Regulation

Certain derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their effects on tyrosinase, a key enzyme in the synthesis of melanin, and their ability to regulate the melanin biosynthesis pathway. koreascience.kr

One such derivative, this compound thymol (B1683141) ester, also known as Melasolv™, has demonstrated potent depigmenting effects. frontiersin.orgkarger.com Studies have shown that Melasolv™ strongly inhibits melanin synthesis in various cell models, including melan-a cells and primary normal human melanocytes. frontiersin.org Interestingly, it has been reported that Melasolv™ does not directly inhibit mushroom tyrosinase activity, suggesting its mechanism of action is likely through the regulation of tyrosinase expression rather than direct enzymatic inhibition. karger.com

Other studies have examined the effects of methyl this compound (MTC) and ethyl this compound (ETC). koreascience.kr Both MTC and ETC were found to reduce mushroom tyrosinase activity and decrease the protein expression levels of cellular tyrosinase in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells. koreascience.kr The inhibitory effects of these derivatives on cellular tyrosinase activity were observed to be dose-dependent. koreascience.kr

The antimelanogenic efficacy of this compound derivatives has been demonstrated in various melanocyte cell lines. koreascience.krkarger.com Melasolv™ significantly inhibited melanogenesis in both immortalized normal murine melanocytes (melan-a cells) and α-MSH-stimulated B16 murine melanoma cells. karger.com It was effective in reducing both intracellular and extracellular melanin content in a concentration-dependent manner. karger.com

Similarly, MTC and ETC were found to decrease α-MSH-induced melanin production in B16F10 melanoma cells, with ETC showing a strong inhibitory effect at a lower concentration compared to the other derivatives tested. koreascience.kr These findings highlight the potential of this compound derivatives to suppress melanin synthesis in melanocytes. koreascience.krkarger.com

Inhibition of Melanin Transfer into Epidermal Layers

The compound was developed through the synthesis and screening of several compounds for their ability to inhibit melanin synthesis in normal murine melanocyte cells (melan-a). karger.com TCTE, a conjugate of 3,4,5-trimethoxycinnamic acid and thymol, was identified as a potent depigmenting agent with low cytotoxicity. karger.com Further investigations in various in vitro systems, including α-melanocyte-stimulating hormone (α-MSH)-stimulated B16 murine melanoma cells and primary normal human melanocytes (NHMs), confirmed its significant whitening effects. nih.govkarger.comresearchgate.net

Methionine Aminopeptidase 2 (MetAP2) Inhibition

Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been investigated as inhibitors of Methionine Aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and cancer. nih.govnih.gov Synthetic TMCA amides, designed as bestatin-based inhibitors, have shown significant inhibitory effects against both MetAP2 and the growth of human umbilical vein endothelial cells (HUVEC). nih.gov

Specifically, a series of α-hydroxy-β-amino amide analogues of TMCA were synthesized and evaluated. nih.gov Amides where the R group was substituted with a benzyl (B1604629) group demonstrated favorable inhibition of both MetAP2 and HUVEC growth. nih.gov This suggests that the 3,4,5-trimethoxycinnamoyl moiety is a key structural feature for this inhibitory activity. nih.gov

Furthermore, fumagillin (B1674178) analogues incorporating the this compound structure have been synthesized and shown to exhibit potent antitumor activity by inhibiting MetAP2. nih.gov One such ester derivative demonstrated a significant inhibitory concentration (IC50) of 0.96 nM against MetAP2. nih.gov Molecular docking studies indicate that the aromatic ring of these derivatives interacts with the Leu447 residue of human MetAP2, maximizing hydrophobic interactions. nih.gov The stereochemistry of the cinnamic acid ester is also crucial, with trans-isomers showing significantly greater activity than their cis-counterparts. nih.gov

| Compound | Modification | Target | Reported Activity | Reference |

|---|---|---|---|---|

| TMCA α-hydroxy-β-amino amides | Benzyl group substitution at R position | MetAP2 and HUVEC | Significant inhibitory effect | nih.gov |

| Fumagillin analogue (ester) | Incorporation of this compound | MetAP2 | IC50 = 0.96 nM | nih.gov |

Cellular and Molecular Activity in Inflammatory Pathways

Suppression of Pro-inflammatory Cytokines and Chemokines (TNFα, IL-6, IL-1β, MCP-1, RANTES)

Methyl this compound (MTC) has been shown to exert significant anti-inflammatory effects by suppressing the production of key pro-inflammatory cytokines and chemokines. In in vitro studies using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), MTC at concentrations of 5–20 µM effectively inhibited the release of Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β). d-nb.inforesearchgate.netnih.gov

Furthermore, in a co-culture model of RAW264.7 macrophages and 3T3-L1 adipocytes, MTC demonstrated its ability to reduce the secretion of not only TNFα, IL-6, and IL-1β, but also Monocyte Chemoattractant Protein-1 (MCP-1) and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES). d-nb.inforesearchgate.netnih.gov This broad-spectrum suppression of pro-inflammatory mediators highlights the compound's potential to mitigate inflammatory responses in various cellular contexts. d-nb.inforesearchgate.netnih.gov

Modulation of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production

Methyl this compound (MTC) has demonstrated a significant ability to modulate the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2). d-nb.inforesearchgate.net In studies involving RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), MTC at concentrations ranging from 5 to 20 µM effectively suppressed the induced production of both NO and PGE2. d-nb.inforesearchgate.netnih.gov This inhibitory effect is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). d-nb.infonih.gov The reduction in NO and PGE2 levels underscores the anti-inflammatory potential of MTC by targeting critical enzymatic pathways in the inflammatory cascade. d-nb.inforesearchgate.netnih.gov

| Mediator | Effect of MTC (5-20 µM) | Reference |

|---|---|---|

| Nitric Oxide (NO) | Suppressed | d-nb.inforesearchgate.netnih.gov |

| Prostaglandin E2 (PGE2) | Suppressed | d-nb.inforesearchgate.netnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Suppressed | d-nb.infonih.gov |

| Cyclooxygenase-2 (COX-2) | Suppressed | d-nb.infonih.gov |

Nuclear Factor Kappa-B (NF-κB) Signaling Pathway Regulation

The anti-inflammatory effects of methyl this compound (MTC) are mediated, at least in part, through the regulation of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. d-nb.infonih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In RAW264.7 macrophages stimulated with LPS and IFNγ, MTC was found to inhibit NF-κB activity. d-nb.infonih.gov This was evidenced by a reduction in NF-κB DNA binding and a decrease in NF-κB-driven luciferase reporter gene activity, indicating that MTC interferes with the transcriptional activity of NF-κB. d-nb.inforesearchgate.netnih.gov

The inhibitory effect of methyl this compound (MTC) on the NF-κB signaling pathway is further elucidated by its impact on key regulatory proteins. MTC treatment has been shown to reduce the levels of phosphorylated IκB (phospho-IκB) and phosphorylated p65 (phospho-p65) in LPS and IFNγ-stimulated RAW264.7 macrophages. d-nb.inforesearchgate.netnih.gov The phosphorylation of IκB is a critical step that leads to its degradation and the subsequent release and nuclear translocation of the NF-κB p65 subunit. By reducing the phosphorylation of IκB, MTC helps to maintain it in its inhibitory complex with NF-κB in the cytoplasm. d-nb.infonih.gov

Specifically, while a 5 µM concentration of MTC did not significantly affect phospho-IκB levels, higher concentrations of 10 and 20 µM resulted in a significant reduction. d-nb.info Furthermore, MTC (5–20 µM) significantly reduced the LPS and IFNγ-induced degradation of total IκB. d-nb.info Concurrently, MTC was observed to decrease the phosphorylation of the p65 subunit, which is essential for its transcriptional activity. d-nb.inforesearchgate.netnih.gov This reduction in the phosphorylation of both IκB and p65 ultimately curtails the activation of the NF-κB pathway, thereby suppressing the expression of downstream pro-inflammatory genes. d-nb.inforesearchgate.netnih.gov

Inhibition of NF-κB DNA Binding and Luciferase Activity

Methyl this compound (MTC), a derivative of this compound, has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression. d-nb.infonih.govsmolecule.com In studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), MTC demonstrated a capacity to interfere with the activation of this critical transcription factor. d-nb.infonih.gov

Further investigation into the mechanism revealed that MTC treatment leads to a reduction in the phosphorylation of IκB and the p65 subunit of NF-κB. d-nb.infonih.gov This is a crucial step, as the phosphorylation and subsequent degradation of the inhibitory IκB protein are prerequisites for NF-κB to translocate to the nucleus and initiate gene transcription. By inhibiting this process, MTC effectively suppresses NF-κB activation. d-nb.infosmolecule.com

The functional consequence of this inhibition was confirmed through DNA binding and reporter gene assays. d-nb.inforesearchgate.net Treatment with MTC prior to inflammatory stimulation resulted in a significant and concentration-dependent decrease in NF-κB's ability to bind to its consensus DNA sites. d-nb.infonih.gov Correspondingly, in cells transfected with a luciferase reporter gene under the control of NF-κB, MTC caused a significant, dose-dependent reduction in luciferase activity, confirming its inhibitory effect on NF-κB's transcriptional activity. d-nb.infonih.govresearchgate.net A derivative, ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC), has also been shown to inhibit TNF-α-induced nuclear translocation and activation of NF-κB in human endothelial cells. nih.gov

Table 1: Effect of Methyl this compound (MTC) on NF-κB Activity in RAW264.7 Macrophages

| Concentration of MTC (µM) | Effect on NF-κB DNA Binding | Effect on NF-κB Luciferase Activity |

|---|---|---|

| 5 | Significant Reduction d-nb.infonih.gov | Significant Reduction d-nb.infonih.gov |

| 10 | Significant Reduction d-nb.infonih.gov | Significant Reduction d-nb.infonih.gov |

| 20 | Significant Reduction d-nb.infonih.gov | Significant Reduction d-nb.infonih.gov |

Data derived from studies on LPS + IFNγ-stimulated RAW264.7 cells.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. nih.gov Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. smolecule.com Research has demonstrated that Methyl this compound (MTC) can activate this protective pathway in RAW264.7 macrophage cells. d-nb.infonih.govresearchgate.net This suggests that in addition to its anti-inflammatory effects, MTC also possesses antioxidant properties mediated through the Nrf2 signaling cascade. d-nb.infodntb.gov.ua Similarly, the derivative ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC) was found to induce antioxidant genes such as GCLM, HO1, and NQO1 through the activation of Nrf2. nih.gov

The activation of the Nrf2 pathway by Methyl this compound (MTC) has been substantiated through direct measurement of its downstream effects. d-nb.inforesearchgate.net In DNA binding assays, treatment of RAW264.7 cells with MTC resulted in a concentration-dependent increase in the binding of the Nrf2 transcription factor to the Antioxidant Response Element (ARE) consensus sites in DNA. d-nb.infonih.govresearchgate.net

At a concentration of 5 µM, MTC treatment led to an approximate threefold increase in Nrf2 DNA binding compared to untreated control cells. d-nb.inforesearchgate.net This effect was even more pronounced at higher concentrations, with 10 µM and 20 µM of MTC increasing DNA binding by approximately 3.2-fold and 5.2-fold, respectively. d-nb.inforesearchgate.net

To confirm that this increased binding translates to enhanced transcriptional activity, reporter gene assays were conducted. d-nb.infonih.gov RAW264.7 cells were transfected with a luciferase reporter gene driven by the ARE. researchgate.net Treatment with MTC at concentrations of 5, 10, and 20 µM resulted in a significant increase in ARE-luciferase activity, confirming that MTC not only promotes Nrf2 binding to DNA but also enhances its ability to activate the transcription of antioxidant genes. d-nb.infonih.govresearchgate.net

Table 2: Effect of Methyl this compound (MTC) on Nrf2 Pathway Activation in RAW264.7 Macrophages

| Concentration of MTC (µM) | Fold Increase in Nrf2 DNA Binding (Approx.) | Effect on ARE-Luciferase Activity |

|---|---|---|

| 5 | 3.0x d-nb.inforesearchgate.net | Significant Increase d-nb.inforesearchgate.net |

| 10 | 3.2x d-nb.inforesearchgate.net | Significant Increase d-nb.inforesearchgate.net |

| 20 | 5.2x d-nb.inforesearchgate.net | Significant Increase d-nb.inforesearchgate.net |

Data derived from studies on RAW264.7 cells.

Inhibition of Cell Adhesion Molecules (ICAM-1, VCAM-1, E-selectin) on Endothelial Cells

A derivative of this compound, ethyl 3',4',5'-trimethoxycinnamate, has been identified as a potent inhibitor of cell adhesion molecules (CAMs) on human umbilical vein endothelial cells (HUVECs). nih.gov The expression of these molecules—Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin—on the surface of endothelial cells is a critical step in the inflammatory process, facilitating the recruitment and attachment of leukocytes.

In studies where endothelial cells were stimulated with tumor necrosis factor-alpha (TNF-α) to induce inflammation, ethyl 3',4',5'-trimethoxycinnamate demonstrated significant inhibitory effects. nih.gov It inhibited the TNF-α-induced expression of ICAM-1 with an IC50 value of 25 µg/mL. nih.gov Furthermore, the compound also significantly blocked the expression of VCAM-1 and E-selectin at a concentration of 50 µg/mL. nih.gov This inhibition of CAMs functionally impeded the adhesion of neutrophils to the endothelium in a concentration-dependent manner. nih.gov The mechanism for this activity is linked to the inhibition of the NF-κB transcription factor, which is centrally involved in regulating the expression of these adhesion molecules. nih.gov

Table 3: Inhibitory Activity of Ethyl 3',4',5'-trimethoxycinnamate on Endothelial Cell Adhesion Molecules

| Adhesion Molecule | Inhibitory Effect | Concentration |

|---|---|---|

| ICAM-1 | IC50 = 25 µg/mL nih.gov | 25 µg/mL nih.gov |

| VCAM-1 | Significant Inhibition nih.gov | 50 µg/mL nih.gov |

| E-selectin | Significant Inhibition nih.gov | 50 µg/mL nih.gov |

Activity observed in TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Macrophage Polarization Modulation (e.g., M1 polarization)

Methyl this compound (MTC) has been shown to modulate macrophage activity, particularly by suppressing the pro-inflammatory M1 phenotype. nih.govmedchemexpress.com Macrophages can be polarized into different functional phenotypes, with M1 macrophages being characterized by the production of pro-inflammatory cytokines. apub.kr

In in vitro studies using RAW264.7 macrophages stimulated with LPS and IFNγ to induce an M1-like state, MTC treatment effectively suppressed key markers of this phenotype. d-nb.infonih.gov Specifically, MTC inhibited the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). d-nb.infonih.govresearchgate.net This anti-inflammatory action demonstrates a clear ability of MTC to modulate macrophage polarization, shifting them away from a pro-inflammatory M1 state. nih.gov This effect is largely attributed to its inhibition of the NF-κB signaling pathway, which is crucial for the expression of these M1-associated cytokines. nih.gov

Neurobiological and Central Nervous System (CNS) Associated Activities

GABAA/Benzodiazepine Receptor Agonism

The parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), is recognized for its activity within the central nervous system, which is attributed to its interaction with the GABAergic system. nih.govselleckchem.com Specifically, TMCA has been identified as a potent agonist at the GABAA/Benzodiazepine (BZ) receptor complex. nih.govglpbio.commedchemexpress.commedchemexpress.com The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain, and its potentiation by agonists typically results in sedative and anticonvulsant effects. selleckchem.com

The activity of TMCA as a GABAA/BZ receptor agonist is believed to be the primary mechanism for the sedative, anti-stress, and anti-seizure properties reported for the compound and its derivatives. nih.govselleckchem.com This interaction enhances the effects of the endogenous ligand, GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, thus reducing neuronal excitability. medchemexpress.com The established CNS activity of TMCA provides a foundational mechanism for the neurobiological effects observed in its various derivatives. nih.govnih.gov

Increase in Cl- influx in Neuronal Cells

Serotonergic Receptor (5-HT1A, 5-HT2C) Binding and Agonism

(E)-3,4,5-Trimethoxycinnamic acid demonstrates favorable binding affinity for serotonergic receptors, specifically the 5-HT2C and 5-HT1A subtypes, with reported IC50 values of 2.5 μM and 7.6 μM, respectively. chemicalbook.comglpbio.commedchemexpress.comglpbio.commedchemexpress.comruixibiotech.com The compound shows weaker affinity for other serotonin (B10506) receptor subtypes such as 5-HT2A, 5-HT6, and 5-HT7, with IC50 values greater than 10 μM. medchemexpress.com This binding profile indicates that TMCA acts as an agonist at these receptors, suggesting a role in modulating serotonergic pathways.

Modulation of Extracellular Signal-Regulated Kinase (ERK) Pathway

The Extracellular Signal-Regulated Kinase (ERK) pathway, a critical signaling cascade involved in cellular processes like proliferation and differentiation, is modulated by derivatives of 3,4,5-Trimethoxycinnamic acid. nih.gov For instance, piperlongumine, a compound for which TMCA is a precursor, has been shown to induce autophagy in biliary cancer cell lines through the ROS-activated ERK pathway. nih.gov Additionally, LY-272015, a 5-HT2B receptor antagonist, has been observed to completely inhibit the phosphorylation of ERK2 induced by serotonin. ruixibiotech.com While not a direct effect of TMCA itself, these findings highlight the potential for its derivatives to influence this important signaling pathway.

Norepinephrine (B1679862) Content Suppression in Locus Coeruleus

Studies have demonstrated that 3,4,5-Trimethoxycinnamic acid can suppress the content of norepinephrine (NE) in the locus coeruleus (LC). selleckchem.comjst.go.jpresearchgate.netjst.go.jp The intracerebroventricular injection of corticotrophin-releasing hormone (CRH) in rats, a method to induce a stress response, significantly increases NE content in the LC. jst.go.jpjst.go.jp Pre-treatment with an intracerebroventricular injection of TMCA was found to significantly suppress this CRH-induced augmentation of NE. jst.go.jpjst.go.jp This suggests that TMCA's sedative effects may be mediated by its ability to modulate noradrenergic activity in this key brain region. researchgate.net

Neuroprotective Effects in Cellular Models

Derivatives of 3,4,5-Trimethoxycinnamic acid have exhibited neuroprotective properties in various in vitro models of neuronal damage.

Glutamate-induced primary cortical neuronal cells: An amide derivative of TMCA, S47, showed potent neuroprotective activity in glutamate-induced primary cortical neuronal cells at concentrations ranging from 5 to 20 μM. nih.gov Glutamate-induced toxicity is a common model for excitotoxic neuronal death. nih.gov

H2O2-induced oxidative stress in SH-SY5Y cells: While direct studies on TMCA in H2O2-induced stress on SH-SY5Y cells are not extensively detailed in the provided context, the neuroprotective effects of various compounds are often evaluated against oxidative stressors like hydrogen peroxide (H2O2). nih.govresearchgate.net For example, biotransformed blueberry juice has been shown to protect neurons against H2O2-induced cell death. researchgate.net The established antioxidant properties of cinnamic acid derivatives suggest a potential protective role for TMCA in such models. researchgate.net

Anticonvulsant and Sedative Action Mechanisms

The anticonvulsant and sedative activities of 3,4,5-Trimethoxycinnamic acid are primarily attributed to its action as a GABA-A/BZ receptor agonist. chemicalbook.comnih.govmdpi.com The sedative properties are linked to its ability to prolong sleeping time. jst.go.jpresearchgate.netjst.go.jp The anticonvulsant effects have been demonstrated in models of seizures, where TMCA was effective against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). chemicalbook.com The blockade of TMCA's anti-seizure effects by the GABA-A/benzodiazepine receptor antagonist flumazenil (B1672878) further supports the involvement of the GABAergic system in its mechanism of action. core.ac.uk

Data Tables

Table 1: Serotonergic Receptor Binding Affinities of (E)-3,4,5-Trimethoxycinnamic acid

| Receptor Subtype | IC50 (μM) |

| 5-HT1A | 7.6 glpbio.commedchemexpress.comglpbio.com |

| 5-HT2C | 2.5 glpbio.commedchemexpress.comglpbio.com |

| 5-HT2A | >10 medchemexpress.com |

| 5-HT6 | >10 medchemexpress.com |

| 5-HT7 | >10 medchemexpress.com |

Table 2: In Vitro Effects of (E)-3,4,5-Trimethoxycinnamic acid on GABAergic System in Cerebellar Granule Cells

| Parameter | Concentration | Incubation Time | Result |

| Cl- influx | 0-10 μg/mL | 1 h | Significant increase glpbio.commedchemexpress.com |

| GAD65 Expression | 10 μg/mL | 1 h | Increased glpbio.commedchemexpress.com |

| γ-subunit of GABA-A Receptor Expression | 10 μg/mL | 1 h | Increased glpbio.commedchemexpress.com |

| α-subunit of GABA-A Receptor Expression | 10 μg/mL | 1 h | No influence glpbio.commedchemexpress.com |

| β-subunit of GABA-A Receptor Expression | 10 μg/mL | 1 h | No influence glpbio.commedchemexpress.com |

Antitumor and Anticancer Mechanisms in Cellular Models

The antitumor and anticancer properties of this compound and its synthetic derivatives have been a significant area of research. These compounds have demonstrated a variety of mechanisms through which they exert their effects on cancer cells in vitro, including the inhibition of critical signaling pathways, overcoming drug resistance, inducing oxidative stress, and preventing the formation of new blood vessels that tumors need to grow.

Inhibition of c-MET Tyrosine Kinase

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and migration. nih.gov Aberrant c-MET signaling is implicated in the development and progression of numerous cancers. nih.gov Certain derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been investigated for their potential to inhibit this key enzyme.

One study reported that a TMCA ester derivative, synthesized by reacting TMCA with tyrosol, displayed moderate antitumor activity against the MDA-MB231 human breast cancer cell line. researchgate.net The potential mechanism for this activity was identified as the inhibition of c-MET. researchgate.net The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 46.7 μM. researchgate.net

| Compound | Cell Line | IC₅₀ (μM) | Proposed Mechanism |

| TMCA-tyrosol ester (S1) | MDA-MB231 (human breast cancer) | 46.7 | c-MET inhibition |

Sensitization of Multi-Drug Resistant (MDR) Cancer Cells (e.g., LCC6MDR cells)

A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the key mechanisms behind MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). mdpi.com Derivatives of this compound have shown promise in overcoming MDR.

A specific amide derivative of TMCA, known as amide S26, has been shown to be a potent modulator of MDR. researchgate.net In a cellular model using LCC6MDR cells, which are known for their multi-drug resistance, this compound was able to sensitize the cells to the chemotherapeutic drug Taxol by a factor of 24.5. researchgate.net The half-maximal effective concentration (EC₅₀) for this sensitization effect was 210.5 nM at a 1 µM concentration of the amide, a potency greater than that of the known MDR modulator verapamil. researchgate.net Another TMCA ester derivative, inspired by quercetin, also demonstrated the ability to modulate P-gp and BCRP, two important proteins in drug resistance, at a concentration of 1.0 μM, without showing significant cytotoxicity on its own (IC₅₀ > 100 μM). researchgate.net

| Derivative | Cell Line | Sensitization Fold (to Taxol) | EC₅₀ (nM) |

| Amide S26 | LCC6MDR | 24.5 | 210.5 |

Induction of Reactive Oxygen Species (ROS) Elevation in Cancer Cells

The generation of reactive oxygen species (ROS) is a normal physiological process, but excessive levels of ROS can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells. This is a recognized strategy for cancer therapy. researchgate.net

A synthetic amide derivative of piplartine, which contains the 3,4,5-trimethoxyphenyl moiety, amide S14, has been identified as having significant antitumor potency. researchgate.net One of the mechanisms contributing to its anticancer activity is the elevation of reactive oxygen species within cancer cells. researchgate.net While the study highlights this as a significant effect, specific quantitative data on the fold-increase of ROS levels were not detailed. researchgate.net Research on other compounds, such as certain indirubin (B1684374) derivatives, has shown that a significant induction of apoptosis corresponds with a strong production of ROS. mdpi.com

Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Growth

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis. Inhibiting the growth and proliferation of these cells is a key strategy in developing anti-cancer therapies.

Several amide derivatives of 3,4,5-trimethoxycinnamic acid have been identified as inhibitors of HUVEC growth. researchgate.net A series of α-hydroxy-β-amino amide analogues of TMCA, specifically amides S27, S28, and S29, demonstrated significant inhibitory effects on both the MetAP2 enzyme (a target for anti-angiogenic drugs) and the growth of HUVECs. researchgate.net The growth inhibition 50 (GI₅₀) values, which represent the concentration required to inhibit cell growth by 50%, were determined for these compounds.

| Compound | MetAP2 IC₅₀ (nM) | HUVEC GI₅₀ (µM) |

| Amide S27 | Data not available | >5 |

| Amide S28 | Data not available | 0.4 |

| Amide S29 | Data not available | 0.09 |

Antimicrobial and Antifungal Research

The antimicrobial properties of natural compounds and their derivatives are of great interest in the search for new agents to combat pathogenic microorganisms. 3,4,5-Trimethoxycinnamic acid and its derivatives have been evaluated for their activity against various bacterial strains.

Activity against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

Research has indicated that 3,4,5-trimethoxycinnamic acid and its derivatives possess antimicrobial activity. mdpi.comencyclopedia.pub Studies on extracts containing these compounds have shown inhibitory effects against both Gram-negative and Gram-positive bacteria. encyclopedia.pubtubitak.gov.tr

Specific minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, have been reported for various cinnamic acid-related compounds against the target bacteria. While specific MIC data for this compound itself is limited in the provided context, related compounds offer some insight. For instance, cinnamaldehyde (B126680) has shown MIC values of 1000 mg/L against Escherichia coli and 500 mg/L against Bacillus subtilis. In another study, five derivatives of cinnamic acid, including some containing bromo- and hydroxy-methoxy- substitutions, were found to have MIC values ranging from 25 to 50 µg/mL against Staphylococcus aureus. Furthermore, 2,4,5-trimethoxycinnamic acid, a positional isomer of the title compound, was found to inhibit the polymerization of the FtsZ protein in B. subtilis with an IC₅₀ of 148.59 ± 4.3 μM. researchgate.net

| Compound/Derivative Type | Bacterium | MIC (µg/mL) |

| Cinnamic acid derivatives | Staphylococcus aureus | 25 - 50 |

| Cinnamic acid derivatives | Staphylococcus aureus | 100 (MBC) |

Antiparasitic Investigations

A series of thirteen ester derivatives of 3,4,5-trimethoxycinnamic acid, inspired by the structure of piplartine, were synthesized and evaluated for their trypanocidal activity against the epimastigote (replicative stage in the insect vector) and trypomastigote (infective form in mammals) stages of Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netnih.govsemanticscholar.org

The study revealed that modifications to the ester group significantly influenced the compound's potency. researchgate.net Among the tested analogs, compound 11 , ((E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate), demonstrated the most promising activity. It yielded an IC₅₀ (half-maximal inhibitory concentration) value of 28.21 ± 5.34 µM against the epimastigote form and 47.02 ± 8.70 µM against the trypomastigote form. nih.govconicet.gov.arsemanticscholar.org Another derivative, compound 10 (benzyl ester), also showed good activity against the trypomastigote form, with an IC₅₀ of 40.75 ± 12.36 μM. nih.govcmu.ac.th In contrast, increasing the length of a simple alkyl side chain, such as with propyl (compound 3 ) or isopropyl (compound 4 ) groups, led to a drastic reduction in trypanocidal activity. researchgate.net

The table below summarizes the trypanocidal activity of selected this compound esters against the epimastigote form of T. cruzi. researchgate.net

| Compound No. | R Moiety | IC₅₀ (µM) against Epimastigotes |

| 1 | Methyl | 124.9 ± 36.6 |

| 2 | Ethyl | 321.83 ± 72.89 |

| 5 | Pentyl | 65.50 ± 7.13 |

| 8 | 3-Methoxybenzyl | 112.36 ± 11.72 |

| 10 | Benzyl | 121.66 ± 42.73 |

| 11 | Furfuryl | 28.21 ± 5.34 |

| Benznidazole | (Positive Control) | 15.30 ± 1.60 |

This table is based on data from a study on piplartine-inspired 3,4,5-trimethoxycinnamates. researchgate.net

Mechanistic studies focused on the most active derivative, compound 11 , revealed that its trypanocidal action stems from multiple disruptive effects on the parasite. researchgate.netnih.govsemanticscholar.org The primary mechanisms identified include the induction of oxidative stress and severe mitochondrial damage. nih.govconicet.gov.ar

The generation of reactive oxygen species (ROS) within the parasite is a key factor in the compound's efficacy. researchgate.net This increase in oxidative stress disrupts the parasite's delicate redox balance, leading to damage of essential biomolecules. researchgate.net This is complemented by direct damage to the mitochondria; treatment with the compound was shown to disrupt the mitochondrial transmembrane potential in T. cruzi epimastigotes. researchgate.netnih.gov

Furthermore, investigations using scanning electron microscopy provided visual evidence of the compound's destructive effects on the parasite's structure. researchgate.netnih.govsemanticscholar.org The images showed the formation of pores in the parasite's plasma membrane, which leads to the leakage of cytoplasmic content and ultimately, cell death. researchgate.netconicet.gov.ar

To understand the molecular basis of its activity, in silico molecular docking studies were performed on compound 11 . researchgate.netnih.govsemanticscholar.org The results suggest that the trypanocidal effect is likely achieved through a multi-target mechanism rather than interacting with a single protein. researchgate.netconicet.gov.ar

The analysis predicted that the compound has a binding affinity for several proteins that are crucial for the parasite's survival, growth, and proliferation. researchgate.netsemanticscholar.org These potential protein targets include:

CRK1 (Cdc2-related kinase 1): Involved in cell cycle regulation. researchgate.netsemanticscholar.org

MPK13 (Mitogen-activated protein kinase 13): Plays a role in signaling pathways. researchgate.netsemanticscholar.org

GSK3B (Glycogen synthase kinase 3 beta): A key enzyme in various cellular processes. researchgate.netsemanticscholar.org

AKR (Aldo-keto reductase): Involved in metabolic and detoxification pathways. researchgate.netsemanticscholar.org

UCE-1 and UCE-2 (Ubiquitin C-terminal esterase-1 and -2): Part of the ubiquitin-proteasome system that regulates protein turnover. researchgate.netsemanticscholar.org

By interacting with this array of targets, the this compound derivative can disrupt multiple essential pathways within T. cruzi, contributing to its potent antiparasitic effect. researchgate.netconicet.gov.ar

Mechanisms of Parasite Cell Death (Induction of Oxidative Stress, Mitochondrial Damage, Pore Formation, Leakage of Cytoplasmic Content)

Antioxidant Properties and Oxidative Stress Mitigation

The antioxidant capacity of this compound and its derivatives has been investigated, with results varying based on the specific chemical form (acid vs. ester). In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), did not exhibit significant scavenging effects at concentrations up to 100 μM.

In contrast, certain ester derivatives have demonstrated notable antioxidant activity. researchgate.net Specifically, methyl this compound (MTC) and ethyl this compound (ETC) were shown to have considerable antioxidant characteristics when tested with DPPH free radicals. researchgate.net Their activity was reported to be approximately twice as high as that of arbutin, a well-known antioxidant and hypopigmenting agent. researchgate.net These findings suggest that the esterification of the carboxylic acid group on 3,4,5-trimethoxycinnamic acid may be crucial for enhancing its radical scavenging potential.

Protection Against Hydrogen Peroxide-Induced Oxidative Stress

Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated significant neuroprotective effects by mitigating oxidative stress induced by hydrogen peroxide (H₂O₂). In vitro studies have highlighted the potential of these compounds to protect neuronal cells from damage.

One area of investigation has been the synthesis and evaluation of TMCA amides. Certain amide derivatives of TMCA have been shown to confer potent protection to PC12 neuronal cells against oxidative injury caused by H₂O₂. This protective mechanism is linked to the upregulation of various cellular antioxidant molecules. A critical component of this protective pathway appears to be the transcription factor Nrf2, which is a master regulator of cellular stress responses. When Nrf2 is genetically silenced, the cytoprotective effects of these TMCA amides are suppressed, indicating the essential role of the Nrf2 pathway in their antioxidant activity. nih.gov

Furthermore, synthetic derivatives of TMCA have been developed and tested for their neuroprotective capabilities. One such derivative, compound 87, which features the trimethoxycinnamate moiety, has shown high neuroprotective efficacy against H₂O₂-induced damage in both human brain microvascular endothelial cells (HBMEC-2) and human neuroblastoma cells (SH-SY5Y). mdpi.com The structure-activity relationship studies revealed that the presence of the three methoxyl groups on the phenyl ring is crucial for optimizing the compound's protective activity. mdpi.com

The protective effects of these derivatives are attributed to their ability to counteract the cellular damage initiated by H₂O₂. Hydrogen peroxide is a well-known inducer of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The TMCA derivatives appear to intervene in this process, bolstering the cell's natural antioxidant defenses.

Table 1: Protective Effects of this compound Derivatives Against Hydrogen Peroxide-Induced Oxidative Stress

| Derivative Type | Cell Line | Key Findings | Implicated Mechanism |

|---|---|---|---|

| TMCA Amides | PC12 | Potent protection against H₂O₂-induced oxidative injury. | Upregulation of cellular antioxidant molecules; dependent on the Nrf2 pathway. nih.gov |

| Synthetic TMCA Derivative (Compound 87) | HBMEC-2, SH-SY5Y | High neuroprotective ability against H₂O₂-induced damage. | The three methoxyl groups are critical for activity. mdpi.com |

Other Biological Activities

Methyl this compound (M-TMCA), a bioactive derivative of TMCA, has been identified as having significant antiarrhythmic properties, specifically in the suppression of triggered activities in rabbit ventricular myocytes. Triggered activities, which are abnormal cardiac action potentials initiated by afterdepolarizations, are a known cause of cardiac arrhythmias.

In detailed electrophysiological studies using the whole-cell patch-clamp technique on isolated rabbit ventricular myocytes, M-TMCA demonstrated several key effects. At concentrations of 15–30 µM, M-TMCA was found to significantly shorten the action potential duration at both 50% and 90% repolarization (APD₅₀ and APD₉₀) in a manner that was both concentration-dependent and reversible. This shortening of the action potential is a crucial factor in preventing the development of early afterdepolarizations (EADs), a type of triggered activity.

The primary mechanism behind these antiarrhythmic effects is the inhibition of the L-type calcium current (ICa,L). M-TMCA was shown to inhibit ICa,L without affecting other key potassium currents, namely the transient outward potassium current (Ito) and the steady-state potassium current (IK,SS). The inhibition of ICa,L is significant because this current plays a major role in the plateau phase of the cardiac action potential and is a key factor in the generation of EADs.

Furthermore, M-TMCA was effective in suppressing both EADs and delayed afterdepolarizations (DADs). It was shown to abolish EADs that were induced by a combination of isoprenaline and BayK8644. The suppression of DADs is linked to M-TMCA's ability to inhibit intracellular Ca²⁺ transients, which in turn suppresses the generation of the transient inward current (Iti), the underlying cause of DADs. These findings strongly suggest that M-TMCA's antiarrhythmic properties stem from its inhibitory effects on calcium channels, thereby preventing the triggers for cardiac arrhythmias.

Table 2: Antiarrhythmic Effects of Methyl this compound (M-TMCA) on Rabbit Myocytes

| Parameter | Effect of M-TMCA (15–30 µM) | Mechanism |

|---|---|---|

| Action Potential Duration (APD₅₀ & APD₉₀) | Significantly shortened (concentration-dependent and reversible). | Inhibition of L-type calcium current (ICa,L). |

| L-type Calcium Current (ICa,L) | Inhibited. | Direct channel blocking. |

| Potassium Currents (Ito & IK,SS) | No effect. | Selective action on calcium channels. |

| Early Afterdepolarizations (EADs) | Abolished (Isoprenaline + BayK8644-induced). | Shortening of APD and inhibition of ICa,L. |

| Delayed Afterdepolarizations (DADs) | Suppressed. | Suppression of intracellular Ca²⁺ transients and transient inward current (Iti). |

| Triggered Activities (TAs) | Suppressed. | Combined effect of inhibiting both EADs and DADs. |

Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxycinnamate Derivatives

Impact of Substituents on the Phenyl Ring on Bioactivity

The substitution pattern on the phenyl ring of 3,4,5-trimethoxycinnamate derivatives significantly influences their biological activity. The three methoxy (B1213986) groups at positions 3, 4, and 5 are often considered a key feature for various pharmacological effects, including antioxidant, anti-inflammatory, and antiproliferative activities. researchgate.net

Research has shown that the presence of electron-donating methoxy groups at the 3, 4, and 5-positions on the phenyl ring can enhance antiepileptic potency. researchgate.net Conversely, the introduction of other groups at different positions on the phenyl ring tends to decrease this activity. researchgate.net For instance, in studies on cholinesterase inhibitors, the position of substituents on the phenyl ring of the ester moiety did not appear to be critical for acetylcholinesterase (AChE) inhibition. mdpi.com Specifically, derivatives with 2-fluoro and 2-chloro substitutions on the phenyl ester showed notable activity against both AChE and butyrylcholinesterase (BChE). mdpi.com

In the context of trypanocidal activity, replacing the trimethoxylated aromatic ring with a hydroxylated one has been shown to potentiate the effect. mdpi.com Furthermore, when evaluating analogues with substituted benzyl (B1604629) groups on the ester moiety, no significant differences in bioactivity against the epimastigote form of T. cruzi were observed between compounds with 4-methoxybenzyl, 3-methoxybenzyl, and 4-methylbenzyl groups. mdpi.com However, the absence of any substituent on the benzyl ring resulted in good trypanocidal activity against the trypomastigote form. mdpi.com

SAR studies on certain derivatives have indicated that functional groups with more hydrogen bond donating capacity, such as hydroxyl groups, are more favorable for inhibitory activity compared to the 3,4,5-trimethoxyl group on the aromatic ring. nih.gov On the other hand, electron-withdrawing substituents on the benzene (B151609) ring of the cinnamate (B1238496) portion were found to be unfavorable for improving the inhibitory activity against AChE, BChE, and Aβ (1–42) aggregation. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Bioactivity

| Compound/Derivative | Substituent(s) on Phenyl Ring | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| This compound analogues | 3,4,5-trimethoxy | Antiepileptic | Enhanced potency | researchgate.net |

| Phenyl ester derivatives | 2-fluoro, 2-chloro | Cholinesterase inhibition | Active against AChE and BChE | mdpi.com |

| Cinnamate analogues | Hydroxylated ring | Trypanocidal | Potentiated activity compared to trimethoxylated ring | mdpi.com |

| Benzyl ester derivatives | Unsubstituted benzyl | Trypanocidal (trypomastigote) | Good activity | mdpi.com |